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Compound of Interest |

Compound Name: 2-Ethoxy-5-methoxybenzaldehyde
CAS No.: 39206-04-7

CAS Registry Number: 39206-04-7 Molecular Formula:
Molecular Weight: 180.20 g/mol IUPAC Name: 2-Ethoxy-5-methoxybenzaldehyde

Structural Architecture & Synthetic Logic

Before analyzing the spectra, it is essential to understand the electronic environment of the
molecule. The structure consists of a benzene ring trisubstituted in a 1,2,5 pattern.

e Position 1 (Formyl, -CHO): A strong electron-withdrawing group (EWG), deshielding ortho
protons (H-6).

o Position 2 (Ethoxy, -OCH

CH

): An electron-donating group (EDG) by resonance, shielding ortho/para positions (H-3, H-5).
The ethyl group introduces distinct aliphatic signals.

e Position 5 (Methoxy, -OCH

): Asecond EDG, reinforcing electron density at ortho/para positions (H-4, H-6).

Synthesis Pathway (Context for Impurities)
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Spectroscopic analysis often reveals impurities from the precursor. The compound is typically
synthesized via ethylation of 2-hydroxy-5-methoxybenzaldehyde (5-methoxysalicylaldehyde).

2-Hydroxy-5-methoxybenzaldehyde
Deprotonation (Phenoxide)

(CAS 672-13-9)
\'> Transition State SN2 Attack o | 2-Ethoxy-5-methoxybenzaldehyde
y (O-Alkylation) ' (CAS 39206-04-7)
Diethyl Sulfate / K2CO3

(Acetone, Reflux)

Click to download full resolution via product page
Figure 1: Synthetic workflow for the generation of the target compound. Residual signals at

10.6 (phenolic OH) indicate incomplete alkylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the experimental assignments in CDCI

H NMR Characterization (500 MHz, CDCI )

The proton spectrum is characterized by three distinct regions: the deshielded aldehyde
singlet, the aromatic region (showing an ABX or AMX pattern), and the aliphatic alkyl region.
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C NMR Characterization (125 MHz, CDCI )

The carbon spectrum confirms the presence of 10 unique carbon environments.
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Mass Spectrometry (MS) Profile

lonization Mode: Electron Impact (El, 70 eV) The fragmentation pattern is driven by the stability
of the aromatic core and the loss of the alkyl ether chains.
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Figure 2: Primary fragmentation pathways observed in EI-MS for 2-ethoxy-5-
methoxybenzaldehyde.

Infrared (IR) Spectroscopy

While specific wavenumbers vary by instrument resolution, the following bands are diagnostic
for this molecule.

Carbonyl Stretch (C=0): 1675-1685 cm

. Strong, sharp band characteristic of conjugated aldehydes.

Aromatic C=C Stretch: 1580-1600 cm

C-H Stretch (Aldehyde): 2750 & 2850 cm

(Fermi doublet).

Ether C-O Stretch: 1200-1260 cm

(Asymmetric stretch of Ar-O-C).
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Experimental Protocol: Sample Preparation for NMR

To replicate the data provided above, follow this standard operating procedure (SOP).

Solvent Selection: Use Deuterated Chloroform (CDCI
) with 0.03% TMS (Tetramethylsilane) as an internal standard.

e Concentration: Dissolve 10-15 mg of the solid sample in 0.6 mL of solvent.

o Note: High concentrations may cause peak broadening due to viscosity or stacking
interactions.

e Shimming: Ensure rigorous shimming on the ethyl quartet (
4.11) to resolve the subtle couplings in the aromatic region.
¢ Acquisition Parameters:
o Pulse Angle: 30°
o Relaxation Delay (D1):

1.0 s (ensure full relaxation of the aldehyde proton).

o Scans: 16 (minimum) for

H; 512+ for

C.
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e NIST Mass Spectrometry Data Center.2-Hydroxy-5-methoxybenzaldehyde (Precursor Data).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. scribd.com [scribd.com]

e To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 2-Ethoxy-5-
methoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3264483#spectroscopic-data-for-2-ethoxy-5-
methoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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